An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Difluorobenzyl)piperazine
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Difluorobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The introduction of a 2,5-difluorobenzyl group to the piperazine core can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential pharmacological relevance of 1-(2,5-Difluorobenzyl)piperazine, based on available data for the compound and its structural analogs.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-(2,5-Difluorobenzyl)piperazine are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| CAS Number | 179334-18-0 | [1] |
| Boiling Point | 80-82 °C at 0.04 mmHg | [2] |
| Density | 1.170 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.517 | [2] |
| Flash Point | >110 °C (>230 °F) | |
| Physical State | Not explicitly reported, likely a liquid at room temperature given the boiling point. | Inferred |
| Melting Point | Not available | |
| Solubility | While specific data for this compound is not available, piperazine and its derivatives are generally soluble in water and a variety of organic solvents like ethanol and methanol.[3] | Inferred |
Spectral Data
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The fragmentation of benzylpiperazine derivatives typically involves cleavage at the benzylic C-N bond and fragmentation of the piperazine ring.[4][5]
Predicted Mass-to-Charge Ratios (m/z) for Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.11978 |
| [M+Na]⁺ | 235.10172 |
| [M-H]⁻ | 211.10522 |
Data obtained from PubChem.
A plausible fragmentation pathway is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data for the closely related N-(2,4-Difluorobenzoyl)piperazine provides an indication of the expected chemical shifts.[6] For 1-(2,5-Difluorobenzyl)piperazine, one would anticipate the following signals:
-
1H NMR:
-
Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the difluorobenzyl ring, showing characteristic splitting patterns due to fluorine-proton coupling.
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A singlet for the benzylic protons (-CH₂-) around 3.5-4.0 ppm.
-
Two multiplets for the piperazine ring protons, typically in the range of 2.4-3.0 ppm.
-
A broad singlet for the N-H proton of the piperazine ring.
-
-
13C NMR:
-
Signals in the aromatic region (approx. 110-160 ppm), with carbons directly attached to fluorine showing large coupling constants.
-
A signal for the benzylic carbon (-CH₂-) around 55-65 ppm.
-
Signals for the piperazine ring carbons, typically around 45-55 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-(2,5-Difluorobenzyl)piperazine would be expected to show characteristic absorption bands for the functional groups present. Based on the spectra of related piperazine derivatives, the following peaks can be anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching (piperazine) |
| 2800-3000 | C-H stretching (aliphatic and aromatic) |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1200-1300 | C-N stretching |
| 1100-1200 | C-F stretching |
Experimental Protocols
Synthesis of 1-(2,5-Difluorobenzyl)piperazine
A common method for the synthesis of N-monosubstituted piperazines is the reductive amination of an aldehyde with piperazine.[7] A plausible experimental protocol for the synthesis of 1-(2,5-Difluorobenzyl)piperazine is detailed below.
Reaction Scheme:
2,5-Difluorobenzaldehyde + Piperazine → 1-(2,5-Difluorobenzyl)piperazine
Materials:
-
2,5-Difluorobenzaldehyde
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Add piperazine (2.0 equivalents) to the solution and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. The fractions containing the desired product are then combined and concentrated under reduced pressure to yield the purified 1-(2,5-Difluorobenzyl)piperazine.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 1-(2,5-Difluorobenzyl)piperazine has been reported, the broader class of benzylpiperazine derivatives is known to interact with various neurotransmitter receptors in the central nervous system (CNS).
Many piperazine-containing compounds exhibit activity at serotonin (5-HT) and dopamine (D) receptors. The nature of the substitution on the benzyl ring plays a crucial role in determining the affinity and selectivity for these receptors. For instance, halogen substitutions can significantly modulate receptor binding.
Given the structural similarities to known psychoactive compounds, it is plausible that 1-(2,5-Difluorobenzyl)piperazine could interact with one or more monoamine neurotransmitter systems. A hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, is depicted below.
Further research, including receptor binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of 1-(2,5-Difluorobenzyl)piperazine.
Safety and Handling
Substituted piperazines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(2,5-Difluorobenzyl)piperazine is a derivative of the pharmacologically significant piperazine scaffold. This guide has summarized its known chemical and physical properties and provided a plausible route for its synthesis. While specific experimental data for its spectral characteristics and biological activity are currently lacking, the information on related compounds suggests it may have interesting properties relevant to CNS drug discovery. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a research tool or therapeutic lead.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1-(2,5-DIFLUOROBENZYL)PIPERAZINE CAS#: [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo biosensor for neurotransmitter release and in situ receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. etd.auburn.edu [etd.auburn.edu]
